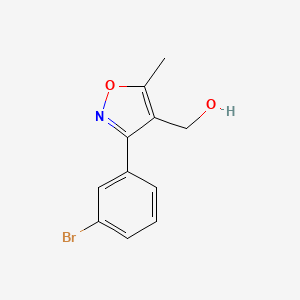
1-(4-Nitrophenyl)-3-(trifluoromethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)-3-(trifluoromethyl)piperidine is a chemical compound characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to a piperidine ring
Méthodes De Préparation
The synthesis of 1-(4-Nitrophenyl)-3-(trifluoromethyl)piperidine typically involves the reaction of 4-nitrobenzaldehyde with trifluoromethylpiperidine under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and purity.
Analyse Des Réactions Chimiques
1-(4-Nitrophenyl)-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, with reagents such as alkyl halides.
Common Reagents and Conditions: Typical reagents include hydrogen gas, alkyl halides, and oxidizing agents. Reaction conditions often involve specific temperatures and pressures to optimize the reaction rates and yields.
Major Products: The major products formed from these reactions include amine derivatives, substituted piperidines, and oxidized nitrophenyl compounds.
Applications De Recherche Scientifique
1-(4-Nitrophenyl)-3-(trifluoromethyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(4-Nitrophenyl)-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can affect various biological processes, including enzyme activity and cell signaling pathways.
Comparaison Avec Des Composés Similaires
1-(4-Nitrophenyl)-3-(trifluoromethyl)piperidine can be compared with similar compounds such as:
1-(4-Nitrophenyl)-3-methylpiperidine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(4-Nitrophenyl)-3-(trifluoromethyl)benzene: Contains a benzene ring instead of a piperidine ring, leading to different biological activities and applications.
1-(4-Aminophenyl)-3-(trifluoromethyl)piperidine:
The uniqueness of this compound lies in the combination of the nitrophenyl and trifluoromethyl groups attached to the piperidine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
500015-05-4 |
|---|---|
Formule moléculaire |
C12H13F3N2O2 |
Poids moléculaire |
274.24 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)-3-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-2-1-7-16(8-9)10-3-5-11(6-4-10)17(18)19/h3-6,9H,1-2,7-8H2 |
Clé InChI |
GOMXWUJOKDHSBV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


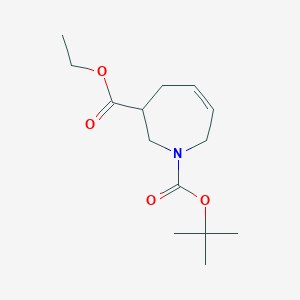
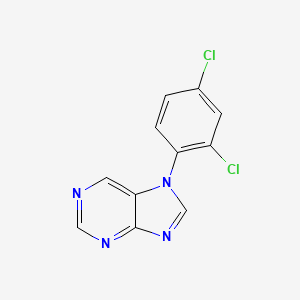
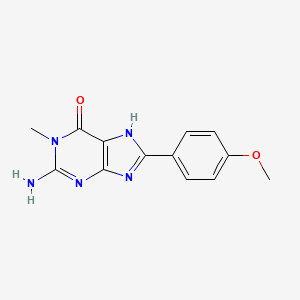
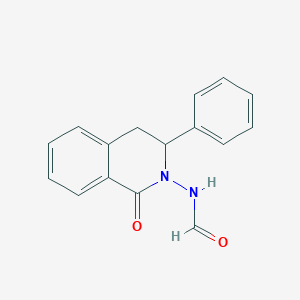
![N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide](/img/structure/B11852320.png)
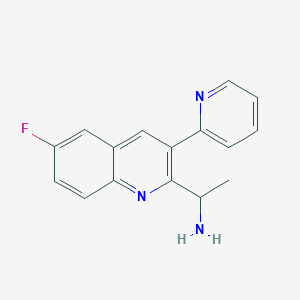
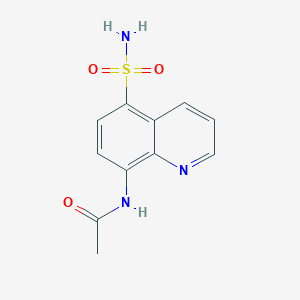

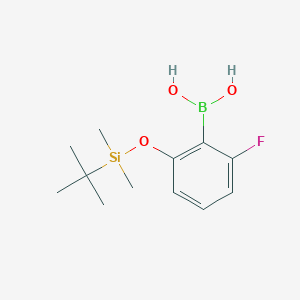
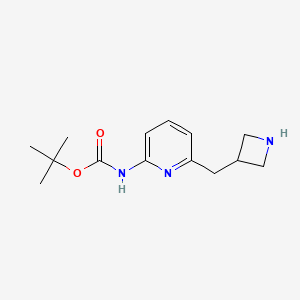
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]butanamide](/img/structure/B11852356.png)

![9-Methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B11852381.png)
